molecular formula C10H12BrClN2O2 B13488303 2-Bromo-4-chloro-N-Boc-pyridin-3-amine

2-Bromo-4-chloro-N-Boc-pyridin-3-amine

Cat. No.: B13488303
M. Wt: 307.57 g/mol
InChI Key: LSCPQOFXLDECJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-N-Boc-pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine atoms at the 2nd and 4th positions of the pyridine ring, respectively, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:

    Chlorination: The addition of a chlorine atom at the 4th position, often achieved through electrophilic aromatic substitution reactions.

    Boc Protection:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-Boc-pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group using palladium catalysts and boronic acids.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Bromination: Bromine (Br2), N-bromosuccinimide (NBS)

    Chlorination: Chlorine gas (Cl2), thionyl chloride (SOCl2)

    Boc Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA)

    Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium carbonate (K2CO3)

Major Products Formed

    Substitution Products: Various substituted pyridine derivatives

    Coupling Products: Biaryl or alkyl-aryl compounds

    Deprotected Amine: 2-Bromo-4-chloropyridin-3-amine

Scientific Research Applications

2-Bromo-4-chloro-N-Boc-pyridin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: It can be employed in the preparation of functional materials, such as polymers and ligands for catalysis.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-Boc-pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloroaniline: Similar structure but lacks the Boc protecting group.

    3-Bromo-2-chloropyridine: Similar halogenation pattern but different substitution positions.

    2-Bromo-4-chloro-6-fluoroaniline: Contains an additional fluorine atom.

Uniqueness

2-Bromo-4-chloro-N-Boc-pyridin-3-amine is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, offering versatility in various chemical reactions.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

tert-butyl N-(2-bromo-4-chloropyridin-3-yl)carbamate

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H,14,15)

InChI Key

LSCPQOFXLDECJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.